molecular formula C18H16N2O5 B5560134 methyl 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-nitrobenzoate

methyl 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-nitrobenzoate

Cat. No. B5560134
M. Wt: 340.3 g/mol
InChI Key: QJGHVXMGXNTTIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to methyl 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-nitrobenzoate involves complex chemical processes. For example, Fotie et al. (2014) synthesized methyl 3,4,5-trimethoxybenzoate derivatives using X-ray single crystal diffraction. This process involves crystallization in the monoclinic crystal system and the formation of three-dimensional crystal packing structures through van der Waals forces and weak directional hydrogen bonds (Fotie et al., 2014). Similarly, Nguyen et al. (2016) presented a synthesis involving an auto-catalyzed redox cascade starting from o-halonitrobenzenes and tetrahydroisoquinolines, highlighting the multifaceted roles of tetrahydroisoquinoline as a building block, base, and hydride donor (Nguyen et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-5-nitrobenzoate is determined through techniques like X-ray crystallography. Gotoh et al. (2015) elucidated the structures of isoquinoline compounds using X-ray crystallography at 190 K, revealing short hydrogen bonds between carboxy O atoms and base N atoms in the structures (Gotoh et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds involve various interactions and transformations. For instance, the study by Portilla et al. (2007) on isomeric reaction products shows complex sheets and chains formed by hydrogen bonds, indicating the polarized molecular-electronic structure and the role of hydrogen bonds in the chemical behavior of these compounds (Portilla et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activities. It could also involve exploring its potential uses in various fields, such as medicinal chemistry or material science .

properties

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-25-18(22)15-8-14(9-16(10-15)20(23)24)17(21)19-7-6-12-4-2-3-5-13(12)11-19/h2-5,8-10H,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGHVXMGXNTTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-5-nitrobenzoate

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